REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.[NH2:12][C:13]1[S:17][C:16]2[CH2:18][CH2:19][CH2:20][C:15]=2[C:14]=1[C:21]#[N:22].[C:23]1([CH:29]([CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36]C=2)[C:30]([OH:32])=O)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[C:21]([C:14]1[C:15]2[CH2:20][CH2:19][CH2:18][C:16]=2[S:17][C:13]=1[NH:12][C:30](=[O:32])[CH:29]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:33]1[CH:34]=[CH:39][CH:38]=[CH:37][CH:36]=1)#[N:22]
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=C(S1)CCC2)C#N
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC1=CC=CC=C1
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C2=C(SC1NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |